molecular formula C17H23N3O4 B1226067 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No.: B1226067
M. Wt: 333.4 g/mol
InChI Key: UBQKKSHJVHJOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-ethyl-1-piperazinyl)acetamide is an amino acid amide.

Scientific Research Applications

Anticancer Properties

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-ethyl-1-piperazinyl)acetamide has demonstrated potential in anticancer research. For instance, compounds with similar structures have shown antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines (Wu et al., 2017). Furthermore, benzodioxole-based dithiocarbamate derivatives, which are structurally related, have been evaluated for cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, with some compounds showing notable inhibitory effects (Altıntop et al., 2017).

Anticholinesterase Activity

Research has explored the anticholinesterase properties of similar compounds. Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties, with some compounds identified as active anticholinesterase agents (Mohsen et al., 2014).

Inhibitors for Specific Enzymes

There is evidence of these compounds acting as inhibitors for specific enzymes. For example, derivatives of similar structures have been synthesized and evaluated for inhibiting human leukocyte elastase (Luffer-Atlas et al., 1997), and N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been assessed for their activity against acetylcholinesterase and butyrylcholinesterase enzymes (Khalid et al., 2014).

Photophysical Properties

The photophysical properties of compounds with similar structures, such as norfloxacin derivatives, have been studied to understand their behavior and potential applications (Cuquerella et al., 2006).

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-ethylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H23N3O4/c1-3-19-4-6-20(7-5-19)10-17(22)18-14-9-16-15(23-11-24-16)8-13(14)12(2)21/h8-9H,3-7,10-11H2,1-2H3,(H,18,22)

InChI Key

UBQKKSHJVHJOAL-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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